
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide
Descripción general
Descripción
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C7H7F2N3O and its molecular weight is 187.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Subheading: Crystal Structure and Hydrogen Bonding in Hydrazinecarboxamides
Hydrazinecarboxamide derivatives demonstrate intriguing crystal structures and molecular interactions. For instance, certain hydrazinecarboxamide compounds exhibit a nearly planar structure with the hydrazinecarboxamide N—N—C(O)—N unit and specific dihedral angles relative to attached benzene rings. This structural arrangement facilitates the formation of inversion dimers linked by N—H⋯O hydrogen bonds, further extended into chains via N—H⋯N hydrogen bonds in the crystal. Additionally, π–π stacking interactions between benzene rings contribute to the stability and arrangement of these molecules in the crystal lattice (Kant et al., 2012), (Attia et al., 2012).
Antimicrobial and Antifungal Activities
Subheading: Biomedical Applications: Antimicrobial and Antifungal Properties
Hydrazinecarboxamide derivatives have been recognized for their potent antimicrobial and antifungal properties. Research indicates that specific derivatives demonstrate remarkable antibacterial and antifungal activities, with compounds bearing OH and NO2 groups or OCH3 groups on the phenyl ring displaying significant effectiveness. These findings underscore the potential of these compounds in therapeutic applications, especially in combating bacterial and fungal infections (Ahsan et al., 2016).
Chemical Synthesis and Functionalization
Subheading: Versatile Synthesis and Carbamoylation of Nitrogen Heteroarenes
Hydrazinecarboxamides serve as valuable intermediates in the synthesis of various chemical structures. They have been used for the regioselective carbamoylation of electron-deficient nitrogen heteroarenes, leading to the formation of structurally diverse nitrogen-heteroaryl carboxamides. This process involves copper/acid-catalyzed oxidative carbamoylation and demonstrates significant functional group tolerance, indicating the adaptability of hydrazinecarboxamides in synthetic chemistry (He et al., 2017).
Safety and Hazards
The safety data sheet for a related compound, “N-(3-Amino-2,6-difluorophenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
The achievement of aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry . Therefore, “N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide” and related compounds may have potential implications in various fields of research and industry.
Mecanismo De Acción
Target of Action
Similar compounds have shown activity on kinase inhibition .
Mode of Action
It is suggested that it may interact with its targets, possibly leading to changes in the biological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
More research is needed to understand the specific effects of this compound .
Análisis Bioquímico
Biochemical Properties
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory responses, such as p38 mitogen-activated protein kinase (MAPK) . This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and chemokines. The nature of these interactions is primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophages, it can suppress the expression of inflammatory genes and reduce the secretion of inflammatory proteins . This compound also affects cell signaling pathways such as the MAPK pathway, leading to altered cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, it binds to the active sites of target enzymes, such as p38 MAPK, inhibiting their activity. This inhibition results in the downregulation of pro-inflammatory genes and a decrease in the production of inflammatory mediators . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s inhibitory effects on inflammatory responses can persist for several days, but its potency may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its anti-inflammatory effects for extended periods, although the exact duration may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired anti-inflammatory effects. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Post-translational modifications and targeting signals can also play a role in directing the compound to specific organelles, thereby influencing its biochemical and cellular effects.
Propiedades
IUPAC Name |
1-amino-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGBXPZEBAXBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382394 | |
| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171277-87-5 | |
| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171277-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


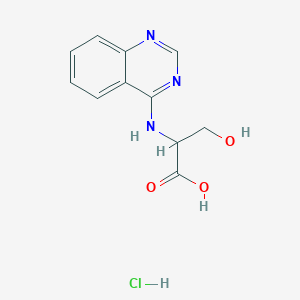

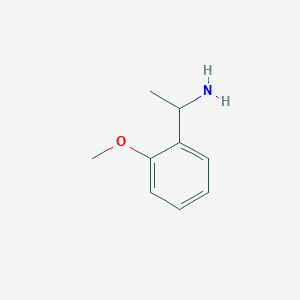
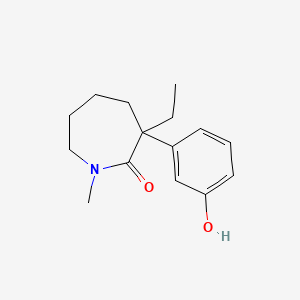
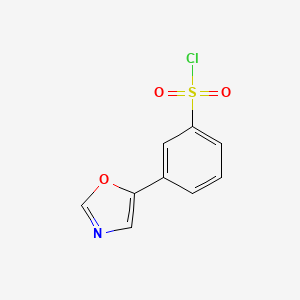
![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)
![5-(Bromomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1304184.png)


![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)
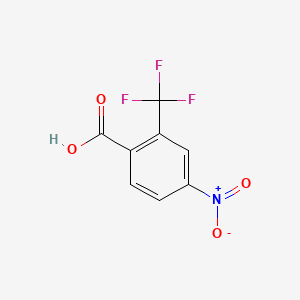
![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)


